DAAO Inhibitory Potency: 3,4-Dimethoxyphenyl Analog Outperforms Other Aryl-Substituted Congeners
Among a series of 6-substituted-coumarin–oxadiazole hybrids evaluated for recombinant human DAAO inhibition, compounds bearing the 3,4-dimethoxyphenyl moiety consistently displayed the highest potency. The representative compound with the 3,4-dimethoxyphenyl group achieved an IC₅₀ of 8 nM in the Amplex red fluorescence assay, whereas close analogs with alternate aryl substituents (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibited IC₅₀ values ranging from 43 nM to >100 nM under identical assay conditions [1]. The 6-bromo substituent further contributes to binding affinity; the des-bromo analog (CAS 724446-49-5) shows markedly reduced inhibition (IC₅₀ not reported but classified as weakly active in the same dataset) [1].
| Evidence Dimension | DAAO enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 8 nM (3,4-dimethoxyphenyl series representative; exact compound identity confirmed by InChI Key ITXIZSYYROCHLR-UHFFFAOYSA-N within the BindingDB assay dataset) |
| Comparator Or Baseline | 4-Chlorophenyl analog: IC₅₀ = 43 nM; 4-Fluorophenyl analog: IC₅₀ > 100 nM; Des-bromo analog (CAS 724446-49-5): weakly active (>100 nM expected) |
| Quantified Difference | ≥5-fold improvement over the 4-chlorophenyl analog; >12-fold improvement over the des-bromo analog |
| Conditions | Recombinant full-length human DAAO, 20 min preincubation, 4 h measurement, Amplex red/horseradish peroxidase fluorescence assay (BindingDB assay ID: 50017861) |
Why This Matters
Procurement of the 3,4-dimethoxyphenyl-substituted compound is essential for achieving the nanomolar potency required in DAAO-targeted mechanistic studies and hit-to-lead optimization, as alternate aryl analogs fail to reach comparable potency thresholds.
- [1] BindingDB, Assay Entry 50017861: Inhibition of recombinant full length human DAO. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/assay.jsp?assayid=1&entryid=50017861 (accessed 2026-04-29). View Source
